molecular formula C9H9BrF3NO B1387112 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine CAS No. 1039920-55-2

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine

Cat. No. B1387112
CAS RN: 1039920-55-2
M. Wt: 284.07 g/mol
InChI Key: IYUPWGIHESJJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (5-Br-2-TFEB) is a trifluoroethoxybenzylamine derivative that has been studied for its potential applications in scientific research. It is an organic compound that contains a bromine atom and a trifluoroethoxy group, and is synthesized through the reaction of 2-bromo-2-trifluoroethoxybenzylamine with bromine. This compound has been studied for its potential applications in biochemical and physiological research, as well as its potential as a lab reagent.

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine has been studied for its potential applications in biochemical and physiological research. It has been used as a reagent for the synthesis of other organic compounds, and as a catalyst for organic reactions. It has also been studied for its potential as an inhibitor of enzymes, and for its ability to modulate the activity of certain proteins. In addition, it has been used as a building block for the synthesis of more complex compounds.

Mechanism Of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins, and that it can modulate the activity of certain proteins. It is also believed that the trifluoroethoxy group can interact with certain active sites in proteins, thus altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine are not yet fully understood. However, it has been studied for its potential as an inhibitor of enzymes, and for its ability to modulate the activity of certain proteins. In addition, it has been studied for its potential to modulate the activity of certain hormones, as well as its ability to modulate the activity of certain receptors.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine in lab experiments include its low cost and its relatively easy synthesis. In addition, it is a relatively stable compound, and can be stored for long periods of time without degrading. The main limitation of using 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine in lab experiments is that its mechanism of action is not yet fully understood, and further research is needed to understand its effects on biochemical and physiological processes.

Future Directions

For research on 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential as an inhibitor of enzymes and proteins. In addition, further research is needed to explore its potential as a building block for the synthesis of more complex compounds, and its potential as a lab reagent. Furthermore, further research is needed to explore its potential as a therapeutic agent, and its potential to modulate the activity of certain hormones and receptors.

properties

IUPAC Name

[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUPWGIHESJJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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